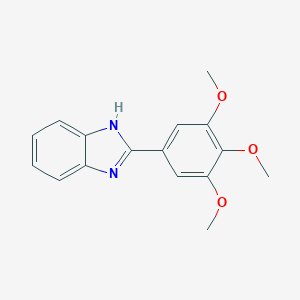

2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazol

Übersicht

Beschreibung

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, also known as TMBI, is an organic compound belonging to the benzimidazole family. It has a wide range of applications in the field of scientific research, and has become increasingly popular in the laboratory setting due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Antikrebswirkungen

Die Verbindungen, die die Trimethoxyphenyl (TMP)-Gruppe enthalten, die in „2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazol“ vorhanden ist, haben bemerkenswerte Antikrebswirkungen gezeigt . Sie hemmen Tubulin, Hitzeschockprotein 90 (Hsp90), Thioredoxinreduktase (TrxR), Histon-Lysin-spezifische Demethylase 1 (HLSD1), Activin-Rezeptor-ähnliche Kinase 2 (ALK2), P-Glykoprotein (P-gp) und den β-Rezeptor des Plättchen-abgeleiteten Wachstumsfaktors (PDGF) effektiv .

Antifungal und Antibakterielle Eigenschaften

Ausgewählte TMP-tragende Verbindungen haben vielversprechende antifungale und antibakterielle Eigenschaften gezeigt . Sie haben Aktivitäten gegen Helicobacter pylori und Mycobacterium tuberculosis .

Antivirale Aktivität

Es gibt Berichte über die antivirale Aktivität von TMP-basierten Verbindungen . Sie haben Potenzial gegen Viren wie das erworbene Immunschwächesyndrom (AIDS)-Virus, das Hepatitis-C-Virus und das Influenzavirus .

Antiparasitäre Mittel

Verbindungen, die den TMP-Pharmakophor enthalten, haben eine signifikante Wirksamkeit gegen Leishmania, Malaria und Trypanosoma gezeigt . Dies deutet auf ihr Potenzial als Antiparasitäre Mittel hin .

5. Anti-inflammatorische, Anti-Alzheimer-, Antidepressiva und Anti-Migräne-Eigenschaften Diese Verbindungen wurden mit anti-inflammatorischen, Anti-Alzheimer-, Antidepressiva und Anti-Migräne-Eigenschaften in Verbindung gebracht . Dies erweitert ihren therapeutischen Umfang<a aria-label="1: 5. Anti-inflammatorische, Anti-Alzheimer-, Antidepressiva und Anti-Migräne-Eigenschaften Diese Verbindungen wurden mit anti-inflammatorischen, Anti-Alzheimer-, Antidepressiva und Anti-Migräne-Eigenschaften in Verbindung gebracht1" data-citationid="5346a224-3654-9077-eae3-46d93dff0211-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.10

Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been shown to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with the inhibition of several biochemical pathways related to their targets, such as tubulin polymerization, hsp90 function, trxr activity, hlsd1 function, alk2 signaling, p-gp function, and platelet-derived growth factor receptor β signaling .

Pharmacokinetics

Tmp-bearing compounds have been associated with various pharmacokinetic properties, which could potentially apply to 2-(3,4,5-trimethoxyphenyl)-1h-benzimidazole .

Result of Action

Tmp-bearing compounds have been associated with various cellular effects, such as apoptosis induction, cell cycle arrest, and inhibition of cell proliferation .

Biochemische Analyse

Biochemical Properties

The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole compound has been found to interact with several enzymes and proteins. For instance, compounds containing the trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole on cells are quite significant. It has been reported that this compound can inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Molecular Mechanism

The molecular mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves binding interactions with biomolecules and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Temporal Effects in Laboratory Settings

It is known that compounds with the TMP group have displayed notable anti-cancer effects .

Dosage Effects in Animal Models

The effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole at different dosages in animal models are yet to be fully investigated. Compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Metabolic Pathways

It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Transport and Distribution

It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Subcellular Localization

The subcellular localization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and any effects on its activity or function are yet to be fully investigated. It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Eigenschaften

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZJKGVFZOUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353843 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175714-45-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

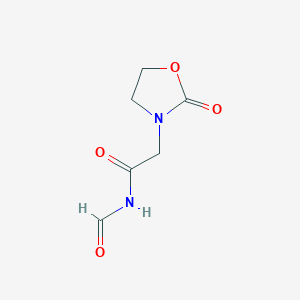

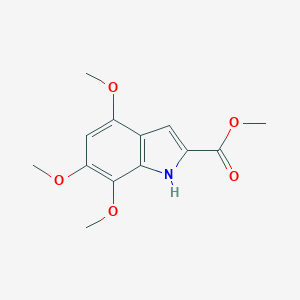

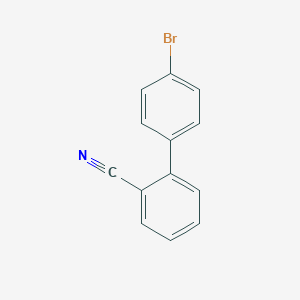

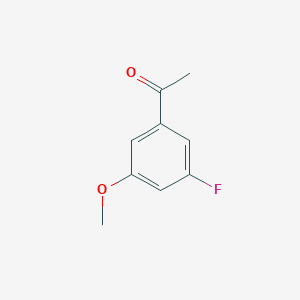

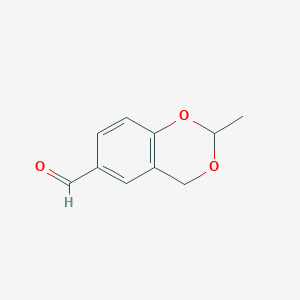

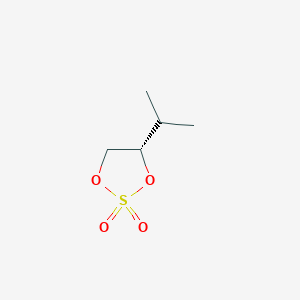

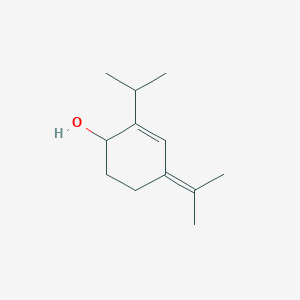

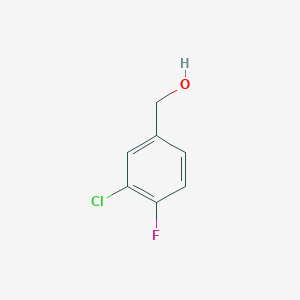

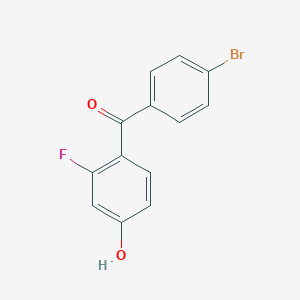

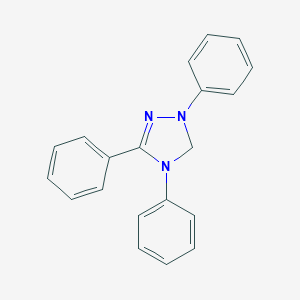

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.